(R)-Licarbazepine is an enantiomer of Licarbazepine, a 10-monohydroxy derivative metabolite of the antiepileptic drugs Oxcarbazepine (OXC) and Eslicarbazepine Acetate (ESL) [, ]. While both enantiomers, (R)-Lic and S-licarbazepine (S-Lic), exhibit anticonvulsant activity, they display distinct pharmacokinetic and pharmacodynamic profiles [, ]. In scientific research, (R)-Lic serves as a valuable tool for investigating stereoselective metabolic pathways, evaluating drug interactions, and understanding the mechanisms underlying its anticonvulsant properties [, , ].
Molecular Structure Analysis
(R)-Lic shares the same molecular formula (C15H12N2O2) with its enantiomer, S-Lic []. The key structural difference lies in the spatial arrangement of atoms around the chiral center at the carbon atom bearing the hydroxyl group (C10).
Applications
Investigating Stereoselective Disposition and Metabolism:
(R)-Lic is crucial in studying the stereoselective disposition of Licarbazepine enantiomers in various biological matrices like plasma, brain, liver, and kidney tissues []. By comparing its distribution and elimination patterns with S-Lic, researchers gain valuable insights into the stereoselective processes governing drug metabolism and distribution.
Studies in mice have revealed distinct pharmacokinetic profiles for (R)-Lic and S-Lic, indicating stereoselectivity in their metabolism and distribution []. This highlights the importance of considering enantiomer-specific pharmacokinetics in drug development.
Evaluating Drug Interactions:
(R)-Lic aids in understanding potential drug interactions involving ESL or OXC [, , ]. As a minor metabolite of ESL, its plasma concentrations are monitored to assess the impact of co-administered drugs on ESL metabolism and clearance.
Research has shown that the clearance of (R)-Lic, along with other ESL metabolites, is influenced by renal function []. This finding emphasizes the need for dosage adjustments in patients with renal impairment to ensure therapeutic efficacy and minimize adverse effects.
Understanding Seizure Exacerbation:
Animal models employing (R)-Lic contribute to understanding the mechanisms underlying seizure exacerbation observed with OXC and potentially ESL in certain types of epilepsy []. Studies indicate that (R)-Lic, similar to OXC and (S)-Lic, can exacerbate spike-and-wave discharges in a mouse model of genetic generalized epilepsy []. This observation suggests a potential common mechanism for seizure exacerbation among these carbamazepine-based compounds.
Future Directions
The observation of chiral inversion between (R)-Lic and S-Lic in mice warrants further investigation []. Understanding the enzymes and pathways involved in this process could have significant implications for predicting drug disposition and potential drug interactions.
Related Compounds
Compound Description: (S)-Licarbazepine, also known as eslicarbazepine, is the pharmacologically active metabolite of eslicarbazepine acetate. It is an anticonvulsant medication used as an adjunctive therapy in adults with partial-onset seizures [, , ]. Relevance: (S)-Licarbazepine is the enantiomer of the target compound, (R)-licarbazepine, and the primary active metabolite of its prodrug, eslicarbazepine acetate. While both enantiomers exhibit anticonvulsant activity, they display differences in their pharmacokinetic profiles and metabolism [, , ].
Compound Description: Eslicarbazepine acetate is a single enantiomer anticonvulsant medication used as adjunctive therapy in adults with partial-onset seizures [, ]. It is a prodrug that is rapidly and extensively hydrolyzed to (S)-licarbazepine in vivo. Relevance: Eslicarbazepine acetate is the prodrug of (S)-licarbazepine, the enantiomer of the target compound. Understanding the metabolic pathway of eslicarbazepine acetate provides insights into the formation and potential pharmacological activity of (R)-licarbazepine [, , ].
Compound Description: Oxcarbazepine is an anticonvulsant drug used to treat partial-onset seizures []. It is a prodrug that is metabolized in the liver to its active metabolite, licarbazepine, which is a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. Relevance: Oxcarbazepine is metabolized to both (S)-licarbazepine and (R)-licarbazepine, the target compound []. Comparing the pharmacological properties and metabolic pathways of oxcarbazepine with those of (R)-licarbazepine can enhance our understanding of its potential as an anticonvulsant drug.
Compound Description: Carbamazepine is an anticonvulsant drug used to treat epilepsy and bipolar disorder [, ]. It is structurally related to both oxcarbazepine and eslicarbazepine acetate. Relevance: Carbamazepine is structurally similar to the target compound, (R)-licarbazepine, and shares a similar mechanism of action [, ]. Understanding the pharmacological profile and potential side effects of carbamazepine can provide insights into the potential benefits and risks associated with (R)-licarbazepine.
Compound Description: Carbamazepine-10,11-epoxide is the primary metabolite of carbamazepine. It possesses anticonvulsant activity, but it is also associated with some of the adverse effects of carbamazepine []. Relevance: Although carbamazepine-10,11-epoxide is not directly related to (R)-licarbazepine, its presence in studies investigating the metabolism of carbamazepine and its derivatives provides valuable context for understanding the metabolic pathways of structurally similar anticonvulsants [].
Compound Description: BIA 2-024 is a novel chemical derivative of oxcarbazepine that has been investigated for its potential anticonvulsant activity [, ]. Relevance: BIA 2-024, while not directly metabolized into (R)-licarbazepine, is structurally similar and belongs to the same class of dibenz[b,f]azepine-5-carboxamide derivatives. Investigating its properties could provide insights into structure-activity relationships within this class of compounds, potentially informing the development of new anticonvulsants related to (R)-licarbazepine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cinaciguat is a benzoic acid that is 4-(aminomethyl)benzoic acid in which the amino group is substituted by 4-carboxybutyl and 2-(2-{[4-(2-phenylethyl)benzyl]oxy}phenyl)ethyl groups. It is a soluble guanylate cyclase activator, used for the treatment of acute decompensated heart failure. It has a role as a vasodilator agent, a soluble guanylate cyclase activator and an antihypertensive agent. It is a member of benzoic acids, a tertiary amino compound, an aromatic ether and a dicarboxylic acid.